
4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine is not fully understood. However, it has been suggested that it works by modulating the activity of certain neurotransmitters in the brain. It can increase the levels of dopamine, serotonin, and norepinephrine, which are known to play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine can cross the blood-brain barrier and exert its effects on the central nervous system. It has been found to enhance cognitive function, memory, and learning. Additionally, it can reduce anxiety and depression-like behaviors in animal models. It has also been reported to possess antioxidant properties and can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine in lab experiments is its ease of synthesis. It can be synthesized in a laboratory setting using simple chemical reactions. Additionally, it has shown promising results in various preclinical studies, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Furthermore, there is a need to investigate the safety and efficacy of this compound in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine involves the reaction of 3-methoxybenzaldehyde with cyclobutanone in the presence of a base to form the corresponding cyclobutylidene intermediate. This intermediate is then reacted with piperidine and sulfonyl chloride to yield the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine has shown potential as a therapeutic agent in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been reported to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer activities.
properties
IUPAC Name |
4-cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-20-15-6-3-7-16(12-15)21(18,19)17-10-8-14(9-11-17)13-4-2-5-13/h3,6-7,12H,2,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBBPDWARVVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

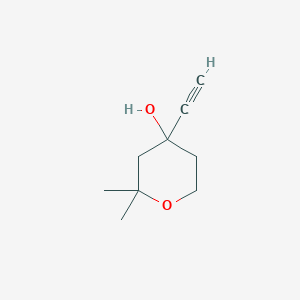


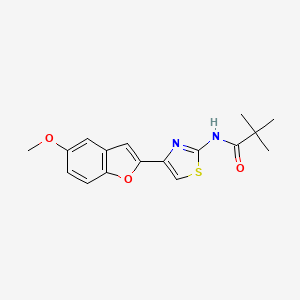
![ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)
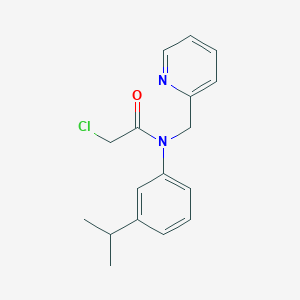
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)
![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)
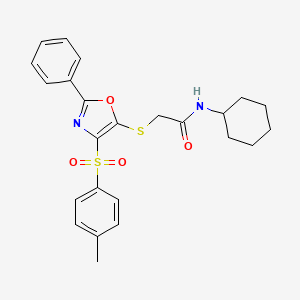

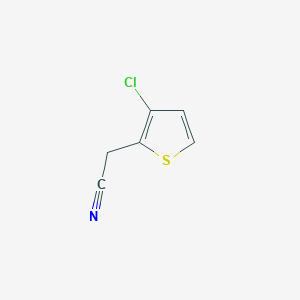
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)